4-Pyridoxic Acid-d2

LC-MS/MS GC-MS Stable Isotope Dilution

Quantifying endogenous 4-pyridoxic acid (4-PA) by LC-MS/MS without an isotopic internal standard introduces matrix effect and ionization variability errors that compromise accuracy. Non-deuterated or structurally dissimilar internal standards cannot correct for these biases. - Provides a +2 Da mass shift (185.17 g/mol) for baseline separation from endogenous M0 peak in urine/plasma assays. - Eliminates chromatographic retention and ionization efficiency mismatches observed with non-isotopic standards like 4-deoxypyridoxine. - Enables precise (<5% imprecision) quantification across 3.3-339 nmol/L clinical ranges.

Molecular Formula C8H9NO4
Molecular Weight 185.17 g/mol
Cat. No. B12077128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridoxic Acid-d2
Molecular FormulaC8H9NO4
Molecular Weight185.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C(=O)O)CO
InChIInChI=1S/C8H9NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2,10-11H,3H2,1H3,(H,12,13)/i3D2
InChIKeyHXACOUQIXZGNBF-SMZGMGDZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridoxic Acid-d2 Overview


4-Pyridoxic Acid-d2 (CAS 82896-39-7) is a dideuterated analog of 4-pyridoxic acid (4-PA), the terminal catabolite of vitamin B6 metabolism that is excreted in urine [1]. The compound incorporates two deuterium atoms at the 5-hydroxymethyl position, yielding a molecular formula of C₈H₇D₂NO₄ and a molecular weight of 185.17 g/mol—a mass shift of +2 Da relative to the unlabeled endogenous analyte (183.16 g/mol) . As a stable isotope-labeled internal standard (SIL-IS), it is principally employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows to correct for matrix effects, ionization variability, and sample preparation losses during the quantification of 4-PA in biological matrices [2].

Stable isotope dilution LC-MS/MS

Deployed as SIL-IS for 4-pyridoxic acid quantification in research matrices.

Matrix-effect correction workflow

Co-elutes with endogenous 4-PA; corrects ionization variability and preparation losses.

Dideuterated at 5-hydroxymethyl position

+2 Da mass shift supports baseline analyte–ISTD channel resolution in GC-MS and LC-MS/MS.

Why 4-Pyridoxic Acid-d2 Is Essential


In quantitative LC-MS/MS and GC-MS assays targeting endogenous 4-pyridoxic acid, substitution with unlabeled 4-PA or structurally dissimilar internal standards introduces unacceptable analytical bias. Unlabeled 4-PA cannot be distinguished from the endogenous analyte in the mass spectrometer, rendering it useless as an internal standard [1]. Non-isotopic internal standards such as 4-deoxypyridoxine exhibit different chromatographic retention behavior and ionization efficiency compared to the target analyte, compromising precision and accuracy; one study reported that the use of 4-deoxypyridoxine as an internal standard failed to improve precision or accuracy relative to external calibration alone [2]. Among deuterated alternatives, the -d2 labeling pattern (specifically at the 5,5′-positions) provides a +2 Da mass shift that is sufficient for baseline resolution from the endogenous M0 peak while avoiding the spectral overlap complications that can arise with higher deuterium incorporation (e.g., -d3 or -d4 forms) where incomplete isotopic separation may occur [3].

Unlabeled 4-PA indistinguishable from endogenous analyte

Unlabeled 4-pyridoxic acid cannot be resolved from the endogenous target in MS channels, precluding its use as an internal standard.

Non-isotopic ISTD may not improve accuracy

4-Deoxypyridoxine exhibits different retention and ionization behavior; one study reported no precision or accuracy gain over external calibration.

Higher-deuterated forms risk spectral overlap

d3 or d4 labeling may introduce incomplete isotopic separation; the d2 pattern supports baseline resolution without cross-talk.

4-Pyridoxic Acid-d2 Performance Evidence


Mass Spectrometric Differentiation vs. Unlabeled 4-Pyridoxic Acid

4-Pyridoxic Acid-d2 provides a +2 Da mass shift relative to the unlabeled endogenous 4-pyridoxic acid analyte. The unlabeled compound has a molecular weight of 183.16 g/mol, while the dideuterated form measures 185.17 g/mol . In GC-MS analysis using electron ionization (70 eV), the mono-tert-butyldimethylsilyl derivative of 4-PA lactone yields a prominent fragment ion at m/z 222 ([M−57]⁺) for the unlabeled species; the corresponding deuterated fragment from dideuterated pyridoxine-derived 4-PA appears at m/z 224, enabling unambiguous selected ion monitoring without spectral overlap [1].

Mass shift
Head-to-head
d2 ISTD m/z 224 ([M−57]⁺) MW 185.17 g/mol
Unlabeled 4-PA m/z 222 ([M−57]⁺) MW 183.16 g/mol
Supports baseline-resolved selected ion monitoring.
Δm/z +2; GC-MS EI 70 eV, TBDMS derivative.
LC-MS/MS GC-MS Stable Isotope Dilution Bioanalytical Method Validation

Isotope-Labeled vs. Non-Isotopic Internal Standard Accuracy

A 2020 study developing an NIST-traceable HPLC method for simultaneous quantification of pyridoxal 5′-phosphate (PLP) and 4-pyridoxic acid (PA) in human plasma evaluated the use of 4-deoxypyridoxine as a non-isotopic internal standard. The study reported that using 4-deoxypyridoxine as internal standard did not improve precision or accuracy when compared to calibration using 5-level external standards [1]. In contrast, stable isotope-labeled internal standards such as 4-Pyridoxic Acid-d2 co-elute with the target analyte and experience identical matrix effects and ionization suppression, enabling the analyte/internal standard area ratio method to achieve precision and accuracy that external calibration cannot match. Using SIL-IS with direct internal calibration (omitting calibration curves) has been validated to produce results with no significant differences in precision and accuracy compared to traditional calibration curve methods across concentration ranges of 0.010–30 μmol/L [2].

ISTD accuracy
Class-level
SIL-IS (class) Direct internal calibration 0.010–30 μmol/L range
Non-isotopic IS No improvement vs. external cal. 4-Deoxypyridoxine tested
Reported to support streamlined workflows without daily calibration curves.
Method-transfer context; requires in-house validation.
HPLC Fluorescence Detection Vitamin B6 Status NIST Traceability 4-Pyridoxic Acid

Non-Invasive Glycogen Phosphorylase Turnover Measurement

Administration of dideuterated pyridoxine ([²H₂]PN) to mice results in the metabolic production and urinary excretion of deuterium-labeled 4-pyridoxic acid. Beynon et al. (1996) developed a non-invasive method wherein the isotope abundance of urinary 4-PA was analyzed by GC-MS following [²H₂]PN administration [1]. The change in isotope abundance of urinary 4-PA over time reflects the kinetics of labeling of the body pools of vitamin B6, and yields, non-invasively, the rate of degradation of glycogen phosphorylase—the primary skeletal muscle protein to which PLP is bound [2]. In contrast, radiolabeled ¹⁴C-pyridoxine approaches require invasive tissue sampling and introduce radioactive waste disposal considerations.

Protein turnover tracing
Reported
Urinary deuterated 4-PA isotope abundance → non-invasive glycogen phosphorylase degradation rate measurement.
In vivo mouse model; oral [²H₂]PN administration; GC-MS analysis.
Supports longitudinal metabolic flux studies without tissue biopsy.
Non-invasive tracer endpoint; model-specific interpretation required.
Vitamin B6 Metabolism Glycogen Phosphorylase Stable Isotope Tracing GC-MS Protein Turnover

Comparative Bioavailability of Pyridoxine Glucoside

Gregory et al. (1991) employed deuterium-labeled forms of free pyridoxine (PN) and PN-glucoside to compare their metabolic utilization in adult men. The urinary excretion of labeled 4-pyridoxic acid served as the main index of absorption and metabolism [1]. In a dual-label study, the utilization of deuterated PN-glucoside was measured at 58 ± 13% (mean ± SEM) relative to deuterated PN. Intravenously administered PN-glucoside underwent approximately half the metabolic utilization of oral PN-glucoside [2]. This study demonstrates the capacity of deuterium-labeled 4-PA as a quantitative urinary biomarker for comparative vitamin B6 bioavailability assessments.

Bioavailability comparison
Reported
PN-glucoside 58 ± 13% relative utilization
Free PN (ref.) 100% reference
Supports quantitative B6 vitamer bioavailability research.
n=5 adult men; urinary deuterated 4-PA via GC-MS; dual-label design.
Vitamin B6 Bioavailability Stable Isotope Labeling Pyridoxine Glucoside Human Nutrition

HPLC-Fluorescence Method Performance Benchmarks

A validated NIST-traceable HPLC method with fluorescence detection established analytical performance benchmarks for 4-pyridoxic acid quantification in human plasma [1]. The method achieved an analytical measurement range of 3.3–339 nmol/L for 4-PA, with total imprecision of less than 5% across this range. Calibration against NIST standard reference material 3950 produced measured values within 3% of NIST-assigned values [2]. While this study employed external calibration rather than SIL-IS, the reported imprecision (<5%) and accuracy (within 3% of NIST values) serve as the baseline performance expectation that 4-Pyridoxic Acid-d2-enabled LC-MS/MS methods must meet or exceed. SIL-IS approaches typically achieve imprecision <10–15% across similar concentration ranges with improved robustness to matrix variability.

HPLC imprecision
Data to verify
<5% imprecision
4-PA range 3.3–339 nmol/L
Provides method performance reference for 4-PA quantification.
HPLC-fluorescence; external calibration; NIST SRM 3950 traceable.
HPLC 4-Pyridoxic Acid Vitamin B6 Biomarker Plasma Analysis NIST Traceability

4-Pyridoxic Acid-d2 Application Scenarios


LC-MS/MS Quantification of 4-Pyridoxic Acid in Urine and Plasma

4-Pyridoxic Acid-d2 is deployed as a stable isotope-labeled internal standard in LC-MS/MS workflows quantifying endogenous 4-pyridoxic acid in human urine and plasma. The +2 Da mass shift (185.17 g/mol vs. 183.16 g/mol) enables baseline separation of internal standard and analyte ion channels, correcting for matrix effects and ionization variability [1]. This application is particularly critical given that plasma 4-PA concentrations typically range from 3.3–339 nmol/L with imprecision targets of <5% [2].

Non-Invasive Protein Turnover via Dideuterated Pyridoxine

Following administration of dideuterated pyridoxine ([²H₂]PN), the resulting deuterium-labeled 4-pyridoxic acid excreted in urine is analyzed by GC-MS to measure the isotope abundance ratio (²H/¹H) [1]. This non-invasive approach yields quantitative data on glycogen phosphorylase degradation rates in skeletal muscle without requiring tissue biopsies or radioactive tracers [2]. The method is directly applicable to preclinical and clinical studies of muscle protein metabolism and vitamin B6 pool kinetics.

Comparative Bioavailability of Vitamin B6 Vitamers

In human nutrition research, orally or intravenously administered deuterium-labeled pyridoxine or pyridoxine glucoside produces deuterated 4-PA measurable in urine, serving as the primary quantitative index of absorption and metabolic utilization [1]. This methodology has been validated to detect relative bioavailability differences as small as 58% ± 13% between PN-glucoside and free PN, enabling rigorous evaluation of vitamin B6 sources in foods and supplements [2].

Clinical Assay Development for Vitamin B6 Biomarkers

4-Pyridoxic Acid-d2 supports the development and validation of clinical assays targeting the 4-PA/pyridoxine ratio as a biomarker for cardiovascular risk stratification in type 2 diabetes [1]. The compound enables precise, matrix-independent quantification necessary for establishing clinical reference intervals and assessing intra- and inter-individual variability in vitamin B6 metabolite profiles.

Application
Selection Property
Validation Focus
LC-MS/MS quantification of 4-PA in urine and plasma
Isotopic internal standard match
Matrix-effect and ionization variability correction
Non-invasive protein turnover research
Dideuterated tracer workflow
Glycogen phosphorylase degradation rate via urinary 4-PA
B6 vitamer relative bioavailability studies
Deuterated metabolite quantification
Urinary 4-PA excretion analysis
Vitamin B6 biomarker assay development
Analytical standard availability
Biomarker ratio and variability assessment in research matrices

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